![molecular formula C19H19NO5 B4162435 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4162435.png)
1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione
Overview
Description
1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP is a pyrrolidinedione derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione can induce DNA damage and cell death in cancer cells. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has also been shown to have a high binding affinity to the dopamine transporter, which is involved in the regulation of dopamine neurotransmission in the brain. This binding affinity suggests that 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione may have potential applications in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to have a low toxicity profile, with studies showing no significant adverse effects on the liver, kidney, or reproductive system. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for further development in the field of medicinal chemistry.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione in lab experiments is its high purity, which allows for accurate and reproducible results. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione is also stable under various conditions, making it a reliable compound for use in experiments. One limitation of using 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione in lab experiments is its high cost, which may limit its accessibility for researchers with limited funding.
Future Directions
There are several future directions for research on 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione, including the development of new drugs for the treatment of Parkinson's disease and cancer. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione may also have potential applications in the development of new materials with unique mechanical and thermal properties. Further studies on the mechanism of action of 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione may also lead to the discovery of new targets for drug development.
Scientific Research Applications
1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been studied for its potential as an anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has also been studied for its potential as an antifungal agent, with studies showing its ability to inhibit the growth of Candida albicans.
In drug discovery, 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been studied for its potential as a lead compound for the development of new drugs. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to have a high binding affinity to the dopamine transporter, making it a potential candidate for the development of drugs for the treatment of Parkinson's disease.
In materials science, 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been studied for its potential as a building block for the synthesis of new materials. 1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione has been used as a precursor for the synthesis of polyamide-based materials, which have shown promising results in their mechanical and thermal properties.
properties
IUPAC Name |
1-[3-(3-phenoxyphenoxy)propoxy]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-18-10-11-19(22)20(18)24-13-5-12-23-16-8-4-9-17(14-16)25-15-6-2-1-3-7-15/h1-4,6-9,14H,5,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEFJBSBIOIOKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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